molecular formula C34H49N5O2 B13059138 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide

Cat. No.: B13059138
M. Wt: 559.8 g/mol
InChI Key: CXGYZUHRSDOJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzimidazole derivative with a complex substitution pattern. Its structure includes:

  • A benzimidazole core with a carboxamide group at position 5.
  • A diisopentylamine substituent on the carboxamide nitrogen.
  • A 3-(piperidin-1-yl)propyl chain at position 1.
  • A 4-acetylphenylamino group at position 2.

The benzimidazole scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and receptor modulation. The piperidine-propyl and diisopentyl moieties enhance lipophilicity and membrane permeability, while the 4-acetylphenylamino group may contribute to target binding via hydrogen bonding or π-π interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide typically involves multiple steps, including the formation of the benzimidazole core, introduction of the piperidine moiety, and subsequent functionalization with the acetylphenylamino and diisopentyl groups. Common synthetic routes may involve:

    Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Piperidine Moiety: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the functional groups attached to the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under controlled conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. The structural similarity of benzimidazoles to natural nucleotides allows them to interact with various biological targets, making them promising candidates for drug development.

Case Studies

  • Antitumor Evaluations : In studies involving synthesized benzimidazole derivatives, compounds similar to 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide were evaluated against cancer cell lines such as MCF-7 (breast adenocarcinoma), NCI-H460 (non-small cell lung cancer), and SF-268 (CNS cancer). These studies demonstrated that certain derivatives exhibited high potency against these cell lines, suggesting a potential for further development as anticancer agents .
  • Mechanism of Action : The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. Compounds like RAF265, which contain a benzimidazole structure, have been shown to reduce tumor cell growth and induce apoptosis .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications beyond oncology.

Pharmacokinetics and Toxicology

Studies have assessed the pharmacokinetic properties of similar compounds, indicating stability in metabolic profiles across various species. However, challenges such as low permeability across the blood-brain barrier (BBB) were noted, necessitating further investigation into delivery methods .

Cardiovascular Applications

The compound's interaction with hERG channels—a key factor in cardiac toxicity—has been evaluated. Compounds with low hERG inhibition are preferred for cardiovascular applications to minimize the risk of arrhythmias .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzimidazole derivatives. Variations in substituents on the benzimidazole core can significantly influence biological activity. For instance, modifications at specific positions on the aromatic rings or variations in alkyl chain lengths can enhance target affinity and selectivity .

Mechanism of Action

The mechanism of action of 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

Key structural analogs from the evidence include:

Compound Name / ID Core Structure Substituents Molecular Formula Key Data (HRMS/NMR)
Target Compound Benzimidazole-6-carboxamide 4-Acetylphenylamino, diisopentylamine, 3-(piperidin-1-yl)propyl C₃₄H₅₀N₆O₂ Not explicitly provided in evidence.
5cb Benzimidazole-4-carboxamide 4-Chlorophenyl-3-oxo-propyl, pyrrolidin-3-yl C₂₁H₂₃N₅O₂ HRMS: [M+H]+ 378.1926; NMR shows aromatic and alkyl proton shifts.
5ce Benzimidazole-4-carboxamide 1,3-Dioxoisoindolin-2-ylpropyl, pyrrolidin-3-yl C₂₂H₂₁N₅O₃ HRMS: [M+H]+ 404.1718; NMR highlights isoindoline-dione protons.
5ck Benzimidazole-4-carboxamide 1,3-Dioxoisoindolin-2-ylethyl, pyrrolidin-3-yl C₂₂H₂₁N₅O₃ HRMS: [M+H]+ 404.1719; NMR distinguishes ethyl vs. propyl linker in substituents.
I-6230 Benzoate ester Pyridazin-3-ylphenethylamino C₂₂H₂₂N₄O₂ Not fully detailed in evidence, but pyridazine moiety suggests electronic diversity.

Key Observations :

  • Substituent Impact : The target compound’s diisopentyl and piperidinylpropyl groups likely increase steric bulk and lipophilicity compared to simpler analogs like 5cb (pyrrolidine-based) .
  • Electron-Withdrawing Groups: 5cb and 5ce/5ck feature chlorophenyl and isoindoline-dione groups, respectively, which may alter electron density and binding affinity compared to the acetylphenylamino group in the target compound .
  • Synthetic Pathways : The target compound’s synthesis likely involves multi-step alkylation/amidation (similar to Procedure B in ), whereas Procedure A (for N3 in ) uses trimethylsilyl protection, reflecting divergent strategies for benzimidazole functionalization.

Research Implications and Limitations

  • Activity Prediction: While 5cb and 5ce/5ck lack explicit bioactivity data in the evidence, their structural features (e.g., isoindoline-dione) are associated with protease or kinase inhibition in related studies . The target compound’s acetylphenylamino group may confer unique selectivity.
  • Structural diversity in analogs complicates generalization.

Biological Activity

The compound 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide , identified by CAS number 746661-28-9 , is a benzoimidazole derivative that has shown potential biological activity, particularly in the context of pharmacological applications. This article summarizes the current understanding of its biological activity based on diverse research findings.

PropertyValue
Molecular FormulaC34H49N5O2
Molecular Weight559.8 g/mol
CAS Number746661-28-9

The chemical structure features a benzoimidazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

NLRP3 Inhibition

Recent studies have highlighted the compound's potential as an NLRP3 (NOD-like receptor family pyrin domain containing 3) inhibitor. The NLRP3 inflammasome plays a critical role in the immune response and is implicated in various inflammatory diseases. In vitro assays demonstrated that certain derivatives of benzoimidazole compounds can inhibit NLRP3-dependent pyroptosis and IL-1β release in human macrophages stimulated with LPS/ATP .

Affinity Studies

Binding affinity studies have shown that related compounds exhibit significant Ki values, indicating their potency as inhibitors. For instance, a closely related derivative demonstrated a Ki value of 2.10 nM against the human melanocortin 4 receptor, suggesting a strong interaction with this target .

In Vitro Studies

In vitro assays conducted on THP-1 cells (a human monocytic cell line) assessed the cytotoxicity and anti-inflammatory effects of the compound. The results indicated that at concentrations ranging from 0.1 to 100 µM , the compound exhibited dose-dependent inhibition of IL-1β secretion and reduced ATPase activity of recombinant NLRP3 .

Cytotoxicity Assay Results

Concentration (µM)% Viability% IL-1β Inhibition
0.1955
108019
506029
1003050

These findings suggest that while the compound may have cytotoxic effects at higher concentrations, it also possesses significant anti-inflammatory properties at lower doses.

Study on Pyroptosis Inhibition

A notable study investigated various benzoimidazole derivatives, including those similar to our compound, for their ability to inhibit pyroptosis. The study found that specific structural modifications enhanced the anti-pyroptotic activity significantly, with some compounds achieving over 35% inhibition of pyroptotic cell death .

Computational Modeling

Computational studies have provided insights into the binding mechanisms of these compounds to NLRP3. Molecular docking simulations suggested multiple binding sites, which may explain the observed biological activities .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-Acetylphenylamino)-N,N-diisopentyl-1-(3-(piperidin-1-yl)propyl)-1H-benzo[d]imidazole-6-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis of benzimidazole derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, refluxing with HBr (as in ) is effective for introducing piperidine moieties. Optimization may involve solvent selection (e.g., ethanol or DMF), catalyst screening (e.g., Pd/C for coupling reactions), and temperature control to improve yields. Parallel synthesis approaches, as demonstrated in , allow systematic variation of substituents while maintaining core structural integrity .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Answer : Comprehensive characterization requires:

  • NMR spectroscopy (¹H, ¹³C, and 2D techniques) to verify substituent positioning and stereochemistry.
  • FTIR to confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
  • Elemental analysis (CHN) to validate empirical formulas.
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion identification.
    highlights these methods for structurally analogous benzimidazoles .

Q. How should researchers design preliminary biological activity screens for this compound?

  • Answer : Begin with in vitro assays targeting plausible mechanisms (e.g., kinase inhibition, antimicrobial activity). For example, describes agar dilution methods for antimicrobial evaluation, using standardized MIC (Minimum Inhibitory Concentration) protocols. Include positive controls (e.g., known inhibitors) and replicate experiments to assess reproducibility .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data across different assay systems?

  • Answer : Contradictions may arise from assay sensitivity (e.g., cell-free vs. cell-based systems) or pharmacokinetic factors. To address this:

  • Perform dose-response curves across multiple assay platforms.
  • Evaluate compound stability under assay conditions (e.g., serum protein binding, pH sensitivity).
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results. emphasizes assay standardization to minimize variability .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzimidazole core and side chains?

  • Answer :

  • Vary substituents systematically : Modify the acetylphenyl group (e.g., replace with sulfonamide or heteroaryl) and alter the piperidine-propyl chain (e.g., adjust alkyl chain length or substitute piperidine with morpholine).
  • Use parallel synthesis (as in ) to generate analogs with incremental changes.
  • Correlate structural changes with activity data (e.g., IC₅₀, MIC) to identify pharmacophores. demonstrates SAR for piperazine-containing analogs, highlighting the importance of substituent polarity .

Q. What computational approaches are recommended to predict binding modes and optimize interactions with target proteins?

  • Answer :

  • Molecular docking (e.g., AutoDock, Glide) to model compound-protein interactions. references docking poses for benzimidazole derivatives, identifying key binding residues.
  • Molecular dynamics simulations to assess binding stability over time.
  • QSAR models to predict activity based on electronic (e.g., logP, H-bond donors) and steric descriptors. Integrate computational predictions with experimental validation .

Q. How can flow chemistry techniques improve the scalability and reproducibility of synthesis for this compound?

  • Answer : Flow chemistry enables precise control over reaction parameters (residence time, temperature) and reduces side reactions. For example, highlights the use of continuous-flow systems for diazo compound synthesis, which could be adapted for benzimidazole cyclization steps. Benefits include enhanced reproducibility and safer handling of reactive intermediates .

Q. What methodologies are suitable for comparative studies with structural analogs (e.g., piperazine vs. piperidine derivatives)?

  • Answer :

  • Thermodynamic solubility assays to compare bioavailability.
  • Crystallography (as in ) to analyze conformational differences in solid-state structures.
  • Pharmacokinetic profiling (e.g., plasma half-life, metabolic stability in liver microsomes) to assess in vivo performance. provides examples of structural analogs with modified piperazine groups .

Properties

Molecular Formula

C34H49N5O2

Molecular Weight

559.8 g/mol

IUPAC Name

2-(4-acetylanilino)-N,N-bis(3-methylbutyl)-3-(3-piperidin-1-ylpropyl)benzimidazole-5-carboxamide

InChI

InChI=1S/C34H49N5O2/c1-25(2)16-22-38(23-17-26(3)4)33(41)29-12-15-31-32(24-29)39(21-9-20-37-18-7-6-8-19-37)34(36-31)35-30-13-10-28(11-14-30)27(5)40/h10-15,24-26H,6-9,16-23H2,1-5H3,(H,35,36)

InChI Key

CXGYZUHRSDOJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN(CCC(C)C)C(=O)C1=CC2=C(C=C1)N=C(N2CCCN3CCCCC3)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.